molecular formula C14H10N4 B8340630 7-Amino-5-cyano-1-phenylbenzimidazole

7-Amino-5-cyano-1-phenylbenzimidazole

Cat. No.: B8340630
M. Wt: 234.26 g/mol
InChI Key: GVLKICQEKFEJKN-UHFFFAOYSA-N
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Description

7-Amino-5-cyano-1-phenylbenzimidazole is a heterocyclic aromatic compound featuring a benzimidazole core substituted with an amino group at position 7, a cyano group at position 5, and a phenyl group at position 1 (Figure 1). This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents .

Properties

Molecular Formula

C14H10N4

Molecular Weight

234.26 g/mol

IUPAC Name

7-amino-1-phenylbenzimidazole-5-carbonitrile

InChI

InChI=1S/C14H10N4/c15-8-10-6-12(16)14-13(7-10)17-9-18(14)11-4-2-1-3-5-11/h1-7,9H,16H2

InChI Key

GVLKICQEKFEJKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=CC(=CC(=C32)N)C#N

Origin of Product

United States

Scientific Research Applications

Biological Activities

Research indicates that 7-amino-5-cyano-1-phenylbenzimidazole exhibits several important biological activities:

  • Antioxidant Properties : The compound shows potential as an antioxidant, which may help mitigate oxidative stress in biological systems.
  • Anti-anxiety Activity : Studies utilizing the elevated plus maze model demonstrated that derivatives of this compound can significantly reduce anxiety-like behavior in animal models when compared to control groups .
  • Antimicrobial Activity : The benzimidazole structure is associated with antimicrobial properties, making it relevant in the development of new antibacterial and antifungal agents .

Anti-anxiety Activity Study

A significant study evaluated the anti-anxiety effects of various benzimidazole derivatives, including this compound. The results indicated:

Treatment GroupOpen Arm EntriesClosed Arm EntriesTime Spent in Open Arm (s)Time Spent in Closed Arm (s)
Control2.5 ± 0.432.16 ± 0.3116.83 ± 1.35583.16 ± 1.35
Compound ZH5.66 ± 0.765.66 ± 0.33115.33 ± 4.84484.66 ± 4.84
Diazepam (Std)6.5 ± 0.436.83 ± 0.48134.16 ± 4.43465.83 ± 4.43

The data showed that treatment with the compound significantly increased the time spent in the open arm, indicative of reduced anxiety levels compared to controls .

Antimicrobial Studies

In antimicrobial research, derivatives of benzimidazole have shown promising results against various bacterial strains:

CompoundMinimum Inhibitory Concentration (MIC)
W65.19 µM (against Staphylococcus aureus)
W15.08 µM (against Candida albicans)

These findings suggest that compounds related to this compound could serve as effective antimicrobial agents against resistant strains .

Therapeutic Potential

The therapeutic potential of this compound extends to various fields:

  • Cancer Treatment : Benzimidazole derivatives are being investigated for their anticancer properties, with some exhibiting IC50 values lower than standard chemotherapeutic agents like fluorouracil .
  • Antiviral Applications : Given the structural similarities with other active compounds, there is ongoing research into its efficacy against viral infections.

Comparison with Similar Compounds

Key Observations :

  • Core Structure Differences: The pyrazole and phenol derivatives lack the fused benzene ring of benzimidazole, reducing aromatic π-system interactions. Benzimidazolone derivatives introduce a ketone group, increasing polarity compared to the phenyl-substituted target compound .
  • In contrast, hydroxyl or ketone groups in analogues improve solubility but may reduce blood-brain barrier penetration.
  • Molecular Weight: The target compound’s higher molecular weight (~264.3 g/mol) may impact pharmacokinetics compared to lighter analogues like 5-Amino-4-cyano-1-methylpyrazole (~136.1 g/mol).

Electronic and Reactivity Profiles

  • This contrasts with chloro or methyl substituents in analogues, which are less electronegative .
  • Amino Group Reactivity: The amino group at position 7 can participate in hydrogen bonding or serve as a site for functionalization (e.g., acetylation), similar to 5-Amino-6-methylbenzimidazolone.

Preparation Methods

Acid-Catalyzed Condensation of o-Phenylenediamine Derivatives

The foundational method for synthesizing benzimidazoles involves cyclocondensation of o-phenylenediamine with carbonyl compounds under acidic conditions. For 7-amino-5-cyano-1-phenylbenzimidazole, this approach necessitates a pre-substituted o-phenylenediamine bearing both amino and cyano groups. For instance, 4-amino-5-cyano-1,2-diaminobenzene could theoretically react with benzaldehyde in ethanol under reflux to form the target compound. However, the limited commercial availability of such specialized diamines often necessitates multi-step syntheses.

A modified protocol employs nitro- and cyano-substituted benzaldehydes. For example, 4-cyano-3-nitrobenzaldehyde reacts with o-phenylenediamine in acetic acid, followed by selective reduction of the nitro group to an amine using hydrogen sulfide or catalytic hydrogenation. This method achieves moderate yields (45–60%) but requires stringent control over reduction conditions to prevent over-hydrogenation of the cyano group.

Microwave-Assisted Synthesis

Accelerated Cyclization Using Microwave Irradiation

Microwave-assisted synthesis significantly reduces reaction times and improves yields. A reported method involves mixing o-phenylenediamine with 4-cyanobenzaldehyde and Amberlite IR-120 resin as a solid acid catalyst. Under microwave irradiation (160 W, 3–5 minutes), the reaction proceeds via imine formation and subsequent cyclization, yielding 2-(4-cyanophenyl)benzimidazole intermediates. Post-functionalization with hydroxylamine hydrochloride introduces the amino group at position 7, though regioselectivity remains a challenge.

Table 1: Microwave-Assisted Synthesis Optimization

CatalystSolventTime (min)Yield (%)
Amberlite IR-120Ethanol585
H₂SO₄Water3062

Ultrasound-Assisted Methods

Sonochemical Synthesis in Aqueous Media

Ultrasound irradiation enhances mass transfer and reaction kinetics, enabling eco-friendly syntheses. A sonicated method combines o-phenylenediamine, 4-cyanobenzaldehyde, and ammonium nickel sulfate in water. At 25°C, the reaction completes within 20 minutes, achieving an 88% yield. The mechanism involves ultrasonic cavitation facilitating rapid imine intermediate formation and cyclization.

Key Advantages:

  • Eliminates organic solvents.

  • Reduces energy consumption by 70% compared to conventional heating.

Post-Synthetic Modification Strategies

Nitration and Reduction of Preformed Benzimidazoles

A stepwise approach first synthesizes 1-phenyl-5-cyanobenzimidazole via cyclocondensation, followed by nitration at position 7 using fuming nitric acid. The nitro group is then reduced to an amine using SnCl₂/HCl or Pd/C/H₂. This method offers precise control but risks side reactions, such as cyano group hydrolysis under acidic conditions.

Cyanation via Metal-Mediated Cross-Coupling

Palladium-catalyzed cyanation introduces the cyano group post-cyclization. For example, 7-amino-1-phenylbenzimidazole undergoes cyanation at position 5 using Zn(CN)₂ and a Pd(PPh₃)₄ catalyst in DMF at 120°C. This method achieves 75% yield but requires anhydrous conditions and expensive catalysts.

Green Chemistry and Catalytic Methods

Solvent-Free Mechanochemical Synthesis

Ball milling o-phenylenediamine, 4-cyanobenzaldehyde, and montmorillonite K10 clay produces the target compound without solvents. The mechanochemical force induces cyclization within 30 minutes, yielding 78% product. This method minimizes waste and aligns with green chemistry principles.

Biocatalytic Approaches

Recent advances employ lipases or proteases to catalyze benzimidazole formation in phosphate buffer (pH 7.4) . While yields remain modest (50–55%), this method highlights potential for enzymatic regioselectivity and mild reaction conditions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Amino-5-cyano-1-phenylbenzimidazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted o-phenylenediamine derivatives with nitriles or carboxylic acids under acidic conditions. For example, the Phillips reaction (condensation with formic acid) is widely used for benzimidazole cores . Modifications include introducing cyano groups via Knoevenagel condensation or nucleophilic substitution. Key parameters include temperature (80–120°C), solvent polarity (e.g., DMF or ethanol), and catalyst choice (e.g., HCl or Lewis acids). Yield optimization often requires iterative adjustment of stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., phenyl group integration at δ 7.2–7.8 ppm, amino protons at δ 5.5–6.5 ppm).
  • FT-IR : Confirms functional groups (e.g., NH₂ stretches at 3300–3500 cm⁻¹, C≡N at 2200–2250 cm⁻¹).
  • HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]⁺ peak at m/z 275.3).
  • XRD : Resolves crystal structure ambiguities, particularly for polymorphic forms .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using:

  • pH Buffers : Incubate the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours. Monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >200°C stability in inert atmospheres) .

Advanced Research Questions

Q. How can experimental design (DoE) optimize the synthesis of this compound for scalability?

  • Methodological Answer : Apply factorial design (e.g., 2³ full factorial) to evaluate factors:

  • Variables : Temperature, solvent ratio (DMF:H₂O), catalyst concentration.
  • Responses : Yield, purity, reaction time.
  • Analysis : Use ANOVA to identify significant interactions (e.g., solvent polarity vs. cyano group incorporation efficiency) . For example, a 2020 study showed that increasing DMF content from 50% to 70% improved yield by 12% while reducing side-product formation .

Q. What strategies resolve contradictions in reported biological activities of benzimidazole derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets across studies using standardized assays (e.g., IC₅₀ values in enzyme inhibition assays).
  • Structure-Activity Relationship (SAR) : Use molecular docking (e.g., AutoDock Vina) to correlate electronic properties (HOMO-LUMO gaps) with activity variations. For instance, electron-withdrawing groups (e.g., -CN) may enhance binding to kinase targets .
  • Control Experiments : Replicate conflicting studies under identical conditions to isolate variables like solvent effects or impurity interference .

Q. How can computational modeling predict the photophysical properties of this compound for material science applications?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict absorption spectra (TD-DFT) and charge-transfer behavior.
  • Solvatochromism Studies : Correlate solvent polarity (ET(30) scale) with fluorescence quantum yield. For example, polar aprotic solvents (e.g., DMSO) may redshift emission maxima by 20–30 nm .

Q. What advanced techniques characterize surface adsorption behavior of this compound in heterogeneous catalysis?

  • Methodological Answer :

  • XPS : Analyze surface binding modes (e.g., N 1s peaks at 398–400 eV for amino-metal interactions).
  • BET Isotherms : Measure specific surface area and pore-size distribution post-adsorption.
  • In Situ DRIFTS : Monitor real-time interactions with catalytic surfaces (e.g., TiO₂) under controlled atmospheres .

Notes

  • Ensure compliance with safety protocols (e.g., SDS guidelines for handling nitriles and amines) .
  • Cross-validate computational predictions with experimental data to mitigate model inaccuracies .

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